

# An In-depth Technical Guide on the Toxicology of Parenteral Candicine Chloride

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## Compound of Interest

Compound Name: Candicine Chloride

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## Executive Summary

**Candicine chloride** is the chloride salt of candicine, a naturally occurring quaternary ammonium alkaloid.[1] Structurally, it is the N,N,N-trimethyl derivative of tyramine and is also known as hordenine methiodide.[1] This guide provides a comprehensive overview of the known toxicological properties of **candicine chloride** when administered parenterally. The primary toxic effect of parenteral **candicine chloride** is neuromuscular blockade, leading to muscle paralysis and, at high doses, respiratory failure.[1][2] This is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and autonomic ganglia.[3][4][5][6] Due to a lack of extensive modern toxicological studies on **candicine chloride** itself, this guide incorporates data from early studies on its iodide salt (hordenine methiodide) and the closely related precursor molecule, hordenine.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium chloride	[1]
Synonyms	Candicine chloride, N,N,N-Trimethyltyramine chloride, Hordenine methochloride	[7][8]
CAS Number	3761-58-8	[1][7][8][9]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> ClNO	N/A
Molecular Weight	215.72 g/mol	N/A
Appearance	Colorless solid	[1]
Solubility	Highly soluble in water	[1]

## Non-Clinical Toxicology

### Acute Toxicity

Direct parenteral LD<sub>50</sub> values for **candicine chloride** are not available in modern literature. However, historical data for the closely related compound, hordenine sulfate, and data for the precursor, hordenine, provide an indication of its potential toxicity. The primary cause of death following toxic parenteral doses is respiratory paralysis due to neuromuscular blockade.[2]

Table 1: Acute Lethal Dose of Hordenine and its Salts (Parenteral Administration)

Compound	Species	Route	Dose	Effect	Reference
Hordenine Sulfate	Dog	IV	300 mg/kg	Minimum Lethal Dose	<a href="#">[2]</a>
Hordenine Sulfate	Rabbit	IV	250 mg/kg	Minimum Lethal Dose	<a href="#">[2]</a>
Hordenine Sulfate	Guinea Pig	IV	300 mg/kg	Minimum Lethal Dose	<a href="#">[2]</a>
Hordenine Sulfate	Rat	Subcutaneous	~1000 mg/kg	Minimum Lethal Dose	<a href="#">[2]</a>
Hordenine	Mouse	IP	299 mg/kg	LD <sub>50</sub>	<a href="#">[2]</a>

Note: The toxicity of the quaternary ammonium compound, **candicine chloride**, is expected to differ from its tertiary amine precursor, hordenine.

## Primary Toxicological Mechanisms

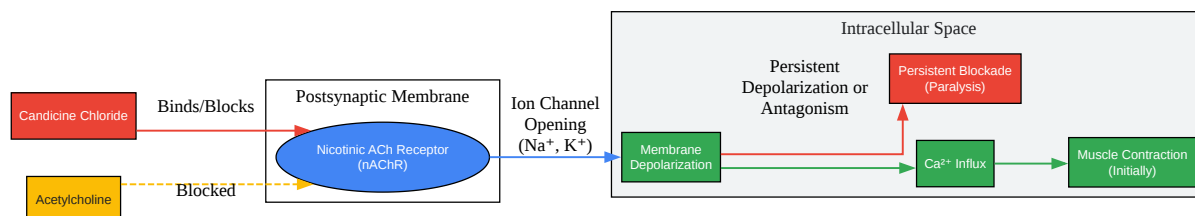
The toxic effects of parenteral **candicine chloride** are primarily due to its action on nicotinic acetylcholine receptors (nAChRs). As a quaternary ammonium compound, it shares structural similarities with acetylcholine and can act at both the neuromuscular junction and autonomic ganglia.[\[6\]](#)

Parenteral administration of **candicine chloride** produces symptoms of neuromuscular blockade.[\[1\]](#) This results in skeletal muscle paralysis. At toxic doses, this paralysis extends to the diaphragm and intercostal muscles, leading to respiratory arrest.[\[2\]](#) The blockade is a result of **candicine chloride** binding to nAChRs on the motor endplate, preventing neuromuscular transmission.[\[6\]](#)

**Candicine chloride** also acts on nAChRs in autonomic ganglia, leading to ganglionic blockade.[\[3\]\[4\]\[5\]](#) This disrupts the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The observable effects are complex and depend on the dominant autonomic tone of a particular organ. A key toxicological concern of ganglionic blockade is severe orthostatic hypotension, which can lead to reduced organ perfusion.[\[3\]\[4\]\[5\]](#) Other effects include dry mouth, urinary retention, and constipation.[\[3\]\[4\]\[5\]\[10\]](#)

## Signaling Pathways

The primary signaling event initiated by **candicine chloride** at the neuromuscular junction is the modulation of the nicotinic acetylcholine receptor, a ligand-gated ion channel.



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Figure 1: Proposed signaling pathway of **Candicine Chloride** at the neuromuscular junction.

## Experimental Protocols

Detailed experimental protocols for **candicine chloride** toxicology are not readily available. However, based on its known effects, the following represents a standard methodology for assessing neuromuscular blockade *in vivo*.

### In Vivo Assessment of Neuromuscular Blockade in Rodents

Objective: To determine the potency and duration of the neuromuscular blocking effects of parenterally administered **candicine chloride**.

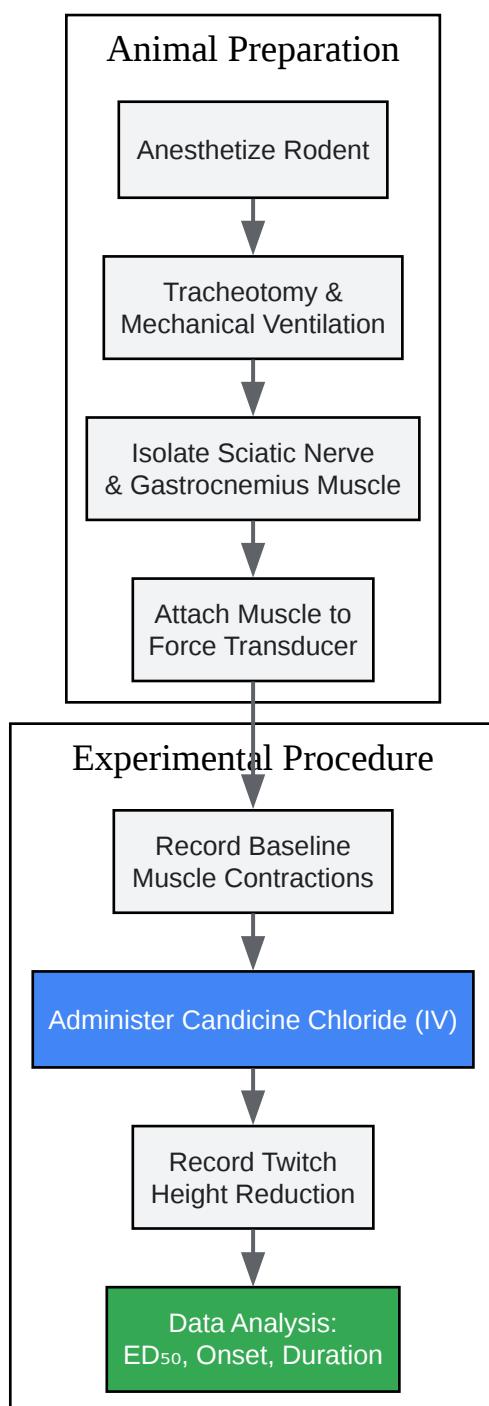
Materials:

- Male Wistar rats (250-300g)
- Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

- **Candicine chloride** solutions in sterile saline
- Force-displacement transducer
- Nerve stimulator
- Data acquisition system
- Tracheal cannula and mechanical ventilator

Procedure:

- Anesthetize the rat and ensure a stable plane of anesthesia.
- Perform a tracheotomy and mechanically ventilate the animal.
- Isolate the sciatic nerve and the gastrocnemius muscle of one hind limb.
- Attach the Achilles tendon to a force-displacement transducer to measure muscle contraction.
- Place stimulating electrodes on the sciatic nerve.
- Administer single twitch stimuli (e.g., 0.1 Hz) to elicit baseline muscle contractions.
- Administer **candicine chloride** intravenously via a cannulated jugular or femoral vein.
- Record the reduction in twitch height over time to determine the onset, maximal effect, and duration of neuromuscular blockade.
- A dose-response curve can be generated to determine the ED<sub>50</sub> (effective dose for 50% block).

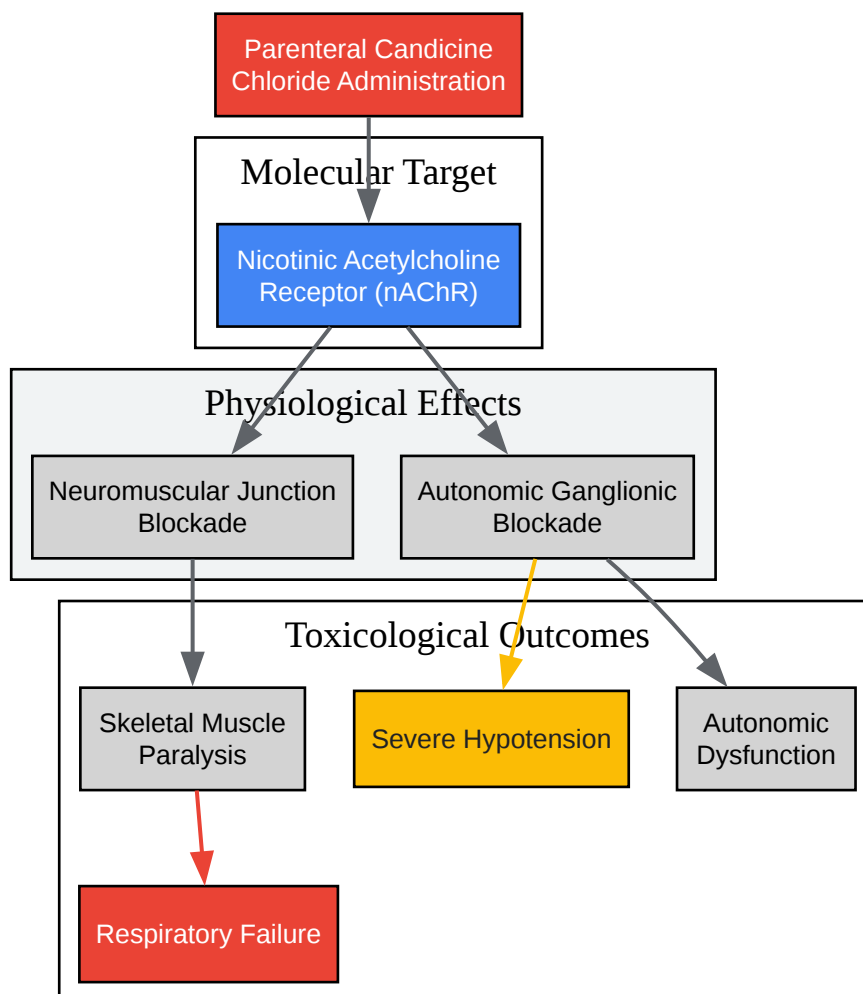


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Figure 2: Experimental workflow for in vivo assessment of neuromuscular blockade.

## Logical Relationships in Toxicology

The toxicological profile of **candicine chloride** is a direct consequence of its interaction with nicotinic acetylcholine receptors at two key locations.



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Figure 3: Logical relationship of **Candicine Chloride**'s toxicological effects.

## Conclusion

Parenteral administration of **candicine chloride** presents a significant toxicological risk, primarily through neuromuscular and autonomic ganglionic blockade. The mechanism is rooted in its interaction with nicotinic acetylcholine receptors. While specific, modern quantitative toxicological data for **candicine chloride** is sparse, historical data on related compounds suggest a potent profile leading to respiratory paralysis at high doses. Researchers and drug development professionals should exercise caution and conduct thorough dose-response

studies to characterize its safety profile before any potential therapeutic application. The experimental protocols and mechanistic understanding provided in this guide serve as a foundational resource for such investigations.

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